molecular formula C18H23NO3S B4789113 N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide

N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B4789113
M. Wt: 333.4 g/mol
InChI Key: GEYSICHUMKZKDG-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and methoxyphenyl derivatives, which share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy and methylphenyl groups provide unique electronic and steric properties, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-15-6-3-8-17(12-15)14-23(20,21)19-11-5-9-16-7-4-10-18(13-16)22-2/h3-4,6-8,10,12-13,19H,5,9,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYSICHUMKZKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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